N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide
Description
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br3N3O3/c1-10(2)17-14(23)7-11(3)18(24)20(17)30-9-16(28)25-26-19-13-8-12(22)5-6-15(13)27(4)21(19)29/h5-8,10,29H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCPHVIAIJGBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)C)O)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide involves multiple steps, starting with the preparation of the indole nucleus. The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole nucleus can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The next step involves the formation of the imino group, which can be achieved by reacting the brominated indole with an appropriate amine under reflux conditions. The final step involves the coupling of the imino-indole derivative with the dibromo-phenoxy acetamide moiety, which can be achieved using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and coupling steps, as well as the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole nucleus can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole or phenoxy derivatives.
Scientific Research Applications
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide has several potential scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is likely related to its ability to interact with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-bromoindole: A simpler indole derivative with a single bromine atom.
2,5-dibromo-3-methylphenol: A phenolic compound with similar bromination pattern.
Uniqueness
N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-2-(2,5-dibromo-3-methyl-6-propan-2-ylphenoxy)acetamide is unique due to its complex structure, which combines multiple functional groups and moieties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
